molecular formula C13H14O4 B8470700 5-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid

5-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid

Cat. No.: B8470700
M. Wt: 234.25 g/mol
InChI Key: LCGNDKQQVRWEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-oxo-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(8-methoxy-3-oxo-2,4-dihydro-1H-naphthalen-2-yl)acetic acid

InChI

InChI=1S/C13H14O4/c1-17-12-4-2-3-8-6-11(14)9(5-10(8)12)7-13(15)16/h2-4,9H,5-7H2,1H3,(H,15,16)

InChI Key

LCGNDKQQVRWEDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(C(=O)C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.0 g (28.7 mmol) of 2,2-ethylenedioxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid, 80 ml of 3N aqueous hydrochloric acid, and 80 ml of acetone was degassed and heated to 60° C. under nitrogen then stirred under nitrogen at 60° C. for 4 hours. The reaction was cooled to room temperature, approximately 50% of the solvent was removed by rotary evaporation, diluted with 100 ml of brine, and extracted with three 100 ml portions of ethyl acetate. The organic layers were combined and washed with two 100 ml portions of brine, dried over anhydrous sodium sulfate, filtered, and concentrated via rotary evaporation to give an orange solid. The orange solid was triturated with 10 ml of ether and filtered to give 4.9 g (73%) of the title compound (f), m.p. 129°-131° C.
Name
2,2-ethylenedioxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-3-ylacetic acid
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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